molecular formula C12H15NO3 B1473057 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1710845-70-7

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No. B1473057
M. Wt: 221.25 g/mol
InChI Key: XWHQNNMPKUJYFL-UHFFFAOYSA-N
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Description

“4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds. The structure also includes 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl .


Synthesis Analysis

A paper titled “Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents” discusses the synthesis of a new class of compounds with trypanocidal activity, based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry . The initial compounds obtained were taken forward to a first round of hit-to-lead optimization by synthesis of derivatives .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” includes 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring . It also contains 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” include a molecular weight of 221.25 . The compound contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Scientific Research Applications

Synthesis of Bioactive Compounds

Researchers have developed concise and efficient synthetic methods for creating compounds with the dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems, which are crucial for generating a variety of bioactive compounds. These methods involve reactions leading to the formation of halogeno-substituted derivatives and subsequent conversions to ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate and N-acetyl derivatives, showcasing the compound's role in synthesizing complex molecules with potential biological activities (Acosta Quintero et al., 2019).

Process Development and Scale-Up

The benzoxazepine core, integral to several kinase inhibitors, demonstrates the compound's role in process development for scalable synthesis. A specific study detailed the scalable synthesis of 7-bromobenzoxazepine and a telescoped synthesis of an mTOR inhibitor, showcasing the application of this compound in the development of pharmaceuticals through efficient synthesis processes (Naganathan et al., 2015).

Stereodivergent Access to Stereoisomers

A stereodivergent approach was utilized to access all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines, demonstrating the compound's utility in creating structurally diverse molecules. This method leverages the highly diastereoselective Ugi–Joullié reaction, offering a pathway to synthesize compounds with varied stereochemistry and potential biological significance (Pinna et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds derived from tetrahydrobenzo[f][1,4]oxazepine structures have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the compound's potential as a precursor for developing new antimicrobial and antioxidant agents, showcasing its relevance in medicinal chemistry (Raghavendra et al., 2016).

Conformational Analysis of Novel Compounds

A study focusing on the multicomponent synthesis of novel dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones included a thorough conformational analysis. This research underscores the compound's application in creating new molecules with detailed structural characterization, contributing to the understanding of their properties and potential applications (Banfi et al., 2007).

Future Directions

The compound “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” is part of a new class of compounds with trypanocidal activity . These compounds represent a promising avenue for future research and development of new treatments for trypanosomiasis . Future work will likely involve further optimization of these compounds, as well as detailed studies of their mechanisms of action and potential side effects .

properties

IUPAC Name

4-ethyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13-5-6-16-11-4-3-9(12(14)15)7-10(11)8-13/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHQNNMPKUJYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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